molecular formula C19H22N4O B4639911 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B4639911
M. Wt: 322.4 g/mol
InChI Key: RGDTVFJAHXWFTK-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[55]undec-2-ene-5-carbonitrile is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3,4-dihydroisoquinoline with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base and a polar solvent to facilitate the formation of the spirocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carboxylic acid
  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-methyl

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c20-12-16-17(24)21-18(22-19(16)9-4-1-5-10-19)23-11-8-14-6-2-3-7-15(14)13-23/h2-3,6-7,16H,1,4-5,8-11,13H2,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDTVFJAHXWFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=N2)N3CCC4=CC=CC=C4C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 2
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 3
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 4
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 5
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 6
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

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